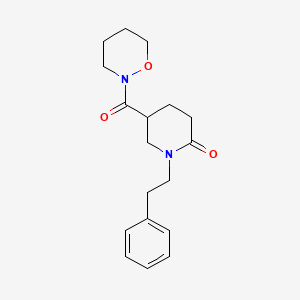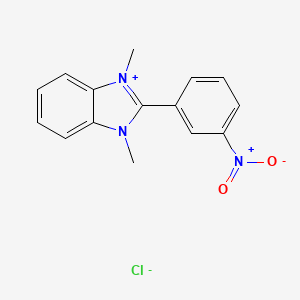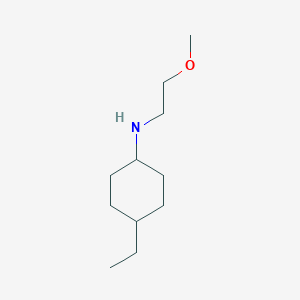![molecular formula C16H15N3O B5215067 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole, also known as Sudan I, is a synthetic azo dye that has gained attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its chemical and biological properties, as well as its potential use in various fields of research.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been studied in detail. It has been found to interact with DNA and other biomolecules through the formation of covalent bonds. This leads to the disruption of normal cellular processes, which can result in cell death. The compound has also been found to induce oxidative stress and activate apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage, which can lead to mutations and cell death. It has also been found to induce oxidative stress, which can result in cellular damage and inflammation. In addition, the compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of DNA damage. It is also a photosensitizer that can be used for the treatment of cancer. However, the compound has some limitations as well. It is toxic and can be harmful to living organisms. It is also unstable and can degrade over time, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole. One potential direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the compound's potential as a fluorescent probe for the detection of DNA damage and other biomolecules could be further explored. Finally, the compound's toxicity and potential environmental impact should be studied to determine its safety for use in various applications.
Conclusion:
In conclusion, this compound is a synthetic azo dye that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesis Methods
The synthesis of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole involves the reaction between 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of sodium hydroxide. The product is then reduced with sodium dithionite to yield the desired compound. This method has been optimized and modified to increase the yield and purity of the final product.
Scientific Research Applications
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it useful in different fields of research. For example, it has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for the treatment of cancer and as a dye for the visualization of biological structures.
properties
IUPAC Name |
(2-methoxyphenyl)-(1-methylindol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(12-7-3-5-9-15(12)19)18-17-13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDFFDZWNOQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)